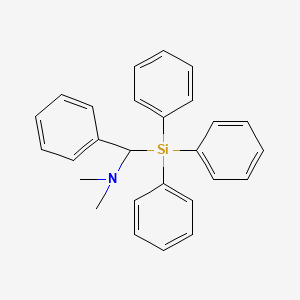
N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diméthyl-1-phényl-1-(triphénylsilyl)méthanamine: est un composé organique qui appartient à la classe des amines. Il se caractérise par la présence d'un groupe phényle, d'un groupe triphénylsilyle et d'un groupe diméthylamino liés à une structure centrale de méthanamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la N,N-diméthyl-1-phényl-1-(triphénylsilyl)méthanamine implique généralement la réaction de la N,N-diméthyl-1-phénylméthanamine avec le chlorure de triphénylsilyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de silyle. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques de la N,N-diméthyl-1-phényl-1-(triphénylsilyl)méthanamine ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température et le choix du solvant, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des procédés à flux continu pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions: La N,N-diméthyl-1-phényl-1-(triphénylsilyl)méthanamine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution: Divers nucléophiles tels que les halogénures, les amines et les alcools.
Principaux produits formés:
Oxydation: Formation d'oxydes correspondants ou de dérivés hydroxylés.
Réduction: Formation de dérivés d'amine réduits.
Substitution: Formation de dérivés d'amine substitués.
Applications De Recherche Scientifique
La N,N-diméthyl-1-phényl-1-(triphénylsilyl)méthanamine a plusieurs applications en recherche scientifique:
Chimie: Utilisée comme réactif en synthèse organique, en particulier dans la formation d'amines protégées par des groupes silyles.
Biologie: Étudiée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Explorée pour ses applications thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie: Utilisée dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la N,N-diméthyl-1-phényl-1-(triphénylsilyl)méthanamine implique son interaction avec des cibles moléculaires par le biais de ses groupes amine et silyle. Le composé peut former des liaisons covalentes avec des centres électrophile dans les molécules cibles, conduisant à divers effets biologiques et chimiques. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine involves its interaction with molecular targets through its amine and silyl groups. The compound can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires:
N,N-Diméthyl-1-phényléthylamine: Structure similaire mais sans le groupe triphénylsilyle.
N,N-Diméthyl-1-naphtylamine: Contient un groupe naphtyle au lieu d'un groupe phényle.
N,N-Diméthyl-1-ferrocényléthylamine: Contient un groupe ferrocényle au lieu d'un groupe phényle.
Unicité: La N,N-diméthyl-1-phényl-1-(triphénylsilyl)méthanamine est unique en raison de la présence du groupe triphénylsilyle, qui confère des propriétés chimiques et une réactivité distinctes. Cela la rend précieuse dans les applications nécessitant une protection par un groupe silyle ou des interactions spécifiques avec des groupes silyles.
Propriétés
Formule moléculaire |
C27H27NSi |
|---|---|
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenyl-1-triphenylsilylmethanamine |
InChI |
InChI=1S/C27H27NSi/c1-28(2)27(23-15-7-3-8-16-23)29(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27H,1-2H3 |
Clé InChI |
KJHGAWRVZCYMDH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















